N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with bromine and chlorine atoms, as well as a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
AKOS008146230, also known as N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
The compound interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects may be due to the inhibition of inflammatory cell recruitment and activation, which are processes often mediated by cyclic nucleotides .
Result of Action
The primary result of AKOS008146230’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . By combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule, it can help alleviate the symptoms of COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-aminopyridine to obtain 4-bromo-4-aminopyridine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atom at the 2-position. The final step involves the formation of the carboxamide group through a reaction with pyridine-2-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
- N-(4-fluorophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
- N-(4-methylphenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Uniqueness
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKUWZXISPNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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